

Progesterone-13C2 in Clinical and Endocrinology Studies: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	Progesterone-13c2	
Cat. No.:	B15141739	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of **Progesterone-13C2** in clinical and endocrinology research. While primarily utilized as an internal standard to ensure the highest accuracy in quantitative analysis of endogenous progesterone, understanding its role is crucial for researchers in drug development and metabolic studies. This document details the analytical methodologies, relevant pharmacokinetic data of progesterone, and the intricate signaling and metabolic pathways of this vital hormone.

Quantitative Data Presentation

Stable isotope-labeled progesterone, such as **Progesterone-13C2**, is fundamental for accurate quantification of progesterone in biological matrices by correcting for matrix effects and variations during sample preparation and analysis. The following tables summarize pharmacokinetic parameters of unlabeled progesterone from studies that would typically employ a stable isotope-labeled internal standard like **Progesterone-13C2** for precise measurement.

Table 1: Pharmacokinetic Parameters of Oral Micronized Progesterone in Postmenopausal Women



Parameter	100 mg Progesterone	200 mg Progesterone	300 mg Progesterone
Cmax (ng/mL)	7.0 ± 3.1	11.5 ± 5.0	19.8 ± 7.3
Tmax (hr)	2.3 ± 1.2	2.2 ± 1.0	2.5 ± 1.3
AUC (ng·h/mL)	25.8 ± 12.0	45.4 ± 20.3	77.6 ± 35.1
Half-life (hr)	16.8 ± 4.2	17.7 ± 4.5	18.2 ± 4.8

Data presented as mean \pm standard deviation. Data is illustrative and compiled from various sources.

Table 2: Pharmacokinetic Parameters of Vaginal and Intramuscular Progesterone

Route of Administrat ion	Dosage	Cmax (ng/mL)	Tmax (hr)	AUC (ng·h/mL)	Half-life (hr)
Vaginal Gel	90 mg	11.2 ± 3.5	6.8 ± 2.1	145.6 ± 40.2	19.7 ± 5.4
Intramuscular Injection	50 mg	28.4 ± 7.9	4.2 ± 1.5	380.1 ± 95.3	22.1 ± 6.0

Data presented as mean \pm standard deviation. Data is illustrative and compiled from various sources.

Experimental Protocols

Accurate and reproducible quantification of progesterone is paramount in clinical and endocrinological research. The use of **Progesterone-13C2** as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods is the gold standard.

Sample Preparation for Progesterone Analysis

• Sample Collection: Collect whole blood samples in EDTA-containing tubes.



- Plasma Separation: Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C to separate the plasma.
- Internal Standard Spiking: Add a known concentration of **Progesterone-13C2** solution in methanol to each plasma sample. This is a critical step to ensure accurate quantification by correcting for any loss during sample processing.
- Protein Precipitation: Precipitate plasma proteins by adding three volumes of ice-cold acetonitrile. Vortex vigorously for 1 minute.
- Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
- Supernatant Transfer: Carefully transfer the supernatant to a new tube.
- Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the dried extract in a suitable volume of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Method for Progesterone Quantification

- Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
- Chromatographic Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μm particle size).
- Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
- Gradient Elution:

o 0-1 min: 30% B

• 1-5 min: 30-95% B



o 5-6 min: 95% B

o 6-6.1 min: 95-30% B

o 6.1-8 min: 30% B

• Flow Rate: 0.4 mL/min.

• Injection Volume: 10 μL.

• Ionization Mode: Positive Electrospray Ionization (ESI+).

Mass Spectrometry Detection: Multiple Reaction Monitoring (MRM).

Progesterone: Precursor ion (m/z) 315.2 → Product ion (m/z) 97.1

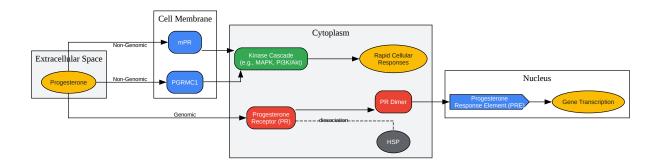
Progesterone-13C2: Precursor ion (m/z) 317.2 → Product ion (m/z) 97.1

 Data Analysis: The concentration of progesterone in the samples is determined by calculating the peak area ratio of endogenous progesterone to the **Progesterone-13C2** internal standard and comparing it to a standard curve.

Visualizations Progesterone Signaling Pathways

Progesterone exerts its effects through both genomic and non-genomic pathways, influencing a wide range of physiological processes.



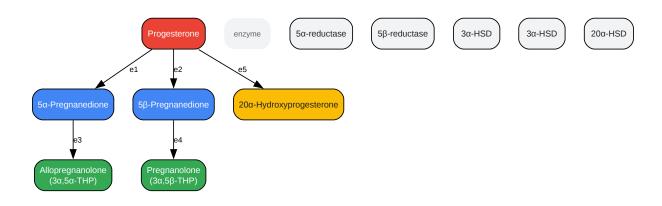


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Progesterone genomic and non-genomic signaling pathways.

Progesterone Metabolic Pathway

Progesterone is extensively metabolized, primarily in the liver, into numerous metabolites, some of which have their own biological activities.



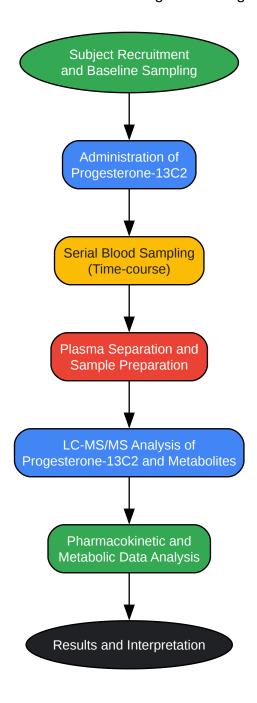
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Simplified metabolic pathway of progesterone.

Experimental Workflow for a Stable Isotope Tracer Study

The use of **Progesterone-13C2** as a tracer allows for the detailed investigation of its pharmacokinetics and metabolism without interfering with endogenous progesterone levels.



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